molecular formula C9H15N3O B1384128 2-Amino-5-butyl-6-methylpyrimidin-4-ol CAS No. 4038-64-6

2-Amino-5-butyl-6-methylpyrimidin-4-ol

Cat. No.: B1384128
CAS No.: 4038-64-6
M. Wt: 181.23 g/mol
InChI Key: VYCNDBQWMCGZAA-UHFFFAOYSA-N
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Description

2-Amino-5-butyl-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C9H15N3O It is a pyrimidine derivative, characterized by the presence of an amino group at the second position, a butyl group at the fifth position, a methyl group at the sixth position, and a hydroxyl group at the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-butyl-6-methylpyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl butyrolactone with guanidine carbonate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under reflux conditions in a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-butyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Amino-5-butyl-6-methylpyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-butyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the butyl group.

    2-Amino-5-butyl-4-methylpyrimidin-6-one: Similar structure but with different positioning of the methyl and hydroxyl groups.

Uniqueness: 2-Amino-5-butyl-6-methylpyrimidin-4-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the butyl group at the fifth position and the hydroxyl group at the fourth position differentiates it from other pyrimidine derivatives, potentially leading to unique interactions and applications .

Properties

IUPAC Name

2-amino-5-butyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-3-4-5-7-6(2)11-9(10)12-8(7)13/h3-5H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNDBQWMCGZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193371
Record name 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-64-6
Record name 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4038-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-BUTYL-6-METHYL-4(3H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0VFB8I9BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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